molecular formula C42H30N6O12 B1671955 Inositol niacinate CAS No. 6556-11-2

Inositol niacinate

カタログ番号 B1671955
CAS番号: 6556-11-2
分子量: 810.7 g/mol
InChIキー: MFZCIDXOLLEMOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Inositol Niacinate, also known as Inositol Hexanicotinate or “no-flush niacin”, is a niacin ester and vasodilator . It is used in food supplements as a source of niacin (vitamin B3), where hydrolysis of 1 g (1.23 mmol) inositol hexanicotinate yields 0.91 g nicotinic acid and 0.22 g inositol . It is associated with reduced flushing compared to other vasodilators by being broken down into the metabolites and inositol at a slower rate .


Molecular Structure Analysis

Inositol Niacinate has a molecular formula of C42H30N6O12 . Its structure is very similar to the cyclic form of monosaccharides like glucose, and accordingly, they are also defined as sugar alcohols . This particular typology of structure with six chiral centers assumes the presence of nine real isomers .


Chemical Reactions Analysis

Inositol Niacinate mediates a vasodilatory, lipid-lowering, and fibrinolytic effect on the cardiovascular system . Like other niacins, inositol nicotinate is a lipid-regulating agent that reduces the levels of plasma triglycerides, atherogenic apolipoprotein B (apoB)-containing lipoproteins (VLDL, LDL, and lipoprotein a) while increasing antiatherogenic apoA-I-containing HDL levels .


Physical And Chemical Properties Analysis

Inositol Niacinate has a molecular weight of 810.72 . It is stable if stored as directed and should be protected from light and heat .

科学的研究の応用

  • Cardiovascular Health

    • Field : Medical Science
    • Application : Inositol niacinate is used in the treatment of dyslipidemia, a condition characterized by an abnormal amount of lipids in the blood. It is known to modify high LDL-C (low-density lipoprotein cholesterol) as well as low HDL-C (high-density lipoprotein cholesterol), high lipoprotein a, and hypertriglyceridemia .
    • Results : Numerous clinical trials have demonstrated that niacin reduces the risk of coronary artery disease and is the most potent lipid-regulating agent for increasing levels of HDL-C .
  • Blood Circulation

    • Field : Medical Science
    • Application : Inositol niacinate is used for treating blood circulation problems, including Raynaud syndrome, a condition characterized by a painful response to cold, especially in the fingers and toes .
    • Results : While there is anecdotal evidence supporting the use of Inositol niacinate for these conditions, more scientific research is needed to confirm these effects .
  • High Blood Pressure

    • Field : Medical Science
    • Application : Inositol niacinate is used for treating high blood pressure .
    • Results : While there is anecdotal evidence supporting the use of Inositol niacinate for these conditions, more scientific research is needed to confirm these effects .
  • Sleep Problems (Insomnia)

    • Field : Medical Science
    • Application : Inositol niacinate is used for treating sleep problems, including insomnia .
    • Results : While there is anecdotal evidence supporting the use of Inositol niacinate for these conditions, more scientific research is needed to confirm these effects .
  • Migraines related to Atherosclerosis

    • Field : Medical Science
    • Application : Inositol niacinate is used for treating migraines related to “hardening of the arteries” (atherosclerosis) .
    • Results : While there is anecdotal evidence supporting the use of Inositol niacinate for these conditions, more scientific research is needed to confirm these effects .
  • Skin Conditions

    • Field : Dermatology
    • Application : Inositol niacinate is used for treating various skin conditions, including scleroderma, acne, dermatitis, psoriasis, and others .
    • Results : While there is anecdotal evidence supporting the use of Inositol niacinate for these conditions, more scientific research is needed to confirm these effects .
  • Restless Legs Syndrome

    • Field : Medical Science
    • Application : Inositol niacinate is used for treating Restless Legs Syndrome (RLS), a disorder that causes leg discomfort and an irresistible urge to move the legs .
    • Results : While there is anecdotal evidence supporting the use of Inositol niacinate for these conditions, more scientific research is needed to confirm these effects .
  • Mental Illnesses

    • Field : Psychiatry
    • Application : Inositol niacinate is used for treating schizophrenia and other mental illnesses .
    • Results : While there is anecdotal evidence supporting the use of Inositol niacinate for these conditions, more scientific research is needed to confirm these effects .
  • Inflammation of the Tongue (Exfoliative Glossitis)

    • Field : Medical Science
    • Application : Inositol niacinate is used for treating inflammation of the tongue, also known as exfoliative glossitis .
    • Results : While there is anecdotal evidence supporting the use of Inositol niacinate for these conditions, more scientific research is needed to confirm these effects .
  • Leg Pain during Exercise due to Poor Blood Flow (Intermittent Claudication)

    • Field : Medical Science
    • Application : Inositol niacinate is used for treating leg pain during exercise due to poor blood flow, also known as intermittent claudication .
    • Results : Some research shows that taking a specific inositol nicotinate product (Hexopal) by mouth for up to 3 months improves walking distance and reduces symptoms. But other research does not show this effect .

Safety And Hazards

Inositol Niacinate is possibly safe for most people when taken orally . It can cause some side effects such as stomach upset, intestinal gas, and nausea . It might also cause liver damage like other niacin products in some people .

特性

IUPAC Name

[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZCIDXOLLEMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023147, DTXSID10859980
Record name Inositol niacinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,2,3,4,5,6-hexayl hexapyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Inositol nicotinate and other niacins directly and noncompetitively inhibit microsomal enzyme diacylglycerol acyltransferase 2 (DGAT2) responsible for esterification of fatty acids to form triglycerides, resulting in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion. Inhibitied triglyceride synthesis results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles. Niacin also inhibits hepatic expression of beta-chain adenosine triphosphate synthase which inhibits the removal or uptake of HDL–apo A-I. It is also suggested that niacin increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes or key cytokines involved in atherosclerosis. It acts as a ligand on G-protein coupled receptor 109A (HCAR2/HM74A) and 109B (HCAR3/HM74) which mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid. Niacin-mediated signalling of GPR109A expressed on adipocytes and G(i)-mediated decrease in cAMP levels result in decreased lipolysis, fatty acid mobilization, and triglyceride synthesis. The action of inositol nicotinate on GPR109A expressed on skin and macrophages to cause increased prostaglandin D2/E2 activity is thought to be less significant compared to other niacin molecules as it involves sustained release that leads to less flushing.
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Inositol niacinate

CAS RN

6556-11-2
Record name Inositol niacinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol niacinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inositol nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INOSITOL NIACINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A99MK953KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inositol niacinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Inositol niacinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Inositol niacinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Inositol niacinate
Reactant of Route 5
Reactant of Route 5
Inositol niacinate
Reactant of Route 6
Reactant of Route 6
Inositol niacinate

Citations

For This Compound
145
Citations
IO Poon, DSL Chow, D Liang - American journal of health …, 2006 - academic.oup.com
… -release, extended-release, and inositol niacinate (“no-flush”) forms in the United States. … niacin, nonprescription inositol niacinate products have become available. Inositol niacinate …
Number of citations: 23 academic.oup.com
Y Mishima, K Kamiya, S Sakaguchi, A Kusaba… - …, 1977 - journals.sagepub.com
… inositol niacinate in the patients with the ischemic ulcer due to chronic arterial occlusion. A thrice-daily dose of 1.5 g of pyridinolcarbamate or 1.2 g of inositol niacinate … inositol niacinate …
Number of citations: 17 journals.sagepub.com
Y Pengzhan, L Ning, L Xiguang, Z Gefei… - Pharmacological …, 2003 - Elsevier
… Inositol niacinate is frequently used as a dilatational agent for … of inositol niacinate and clofibrate was effective in treating patients with hyperlipidemia type IIa [2], [3]. Inositol niacinate …
Number of citations: 261 www.sciencedirect.com
Y Pengzhan, Z Quanbin, L Ning, X Zuhong… - Journal of applied …, 2003 - Springer
… Fifty ICR mice were used to study the effect of water-soluble polysaccharides from Ulva pertusa on the level of plasma lipids, with inositol niacinate as positive control. The results …
Number of citations: 200 link.springer.com
JG Dib, S Dedeyan - American journal of health-system …, 2004 - academic.oup.com
… Inositol niacinate is metabolized in the body into its component parts, niacin and inositol.When inositol niacinate is … Inositol niacinate has adverse reactions similar to those of niacin …
Number of citations: 3 academic.oup.com
V Rozenfeld, JL Crain… - American journal of …, 2004 - academic.oup.com
… that inositol niacinate is actually better tolerated than regular niacin. The contraindications for inositol niacinate are similar to those for niacin. The efficacy of inositol niacinate in the …
Number of citations: 72 academic.oup.com
SH Lumish, C Blyn, JH Nodine - … research, clinical and …, 1962 - pubmed.ncbi.nlm.nih.gov
Inositol niacinate as a peripheral vasodilator Inositol niacinate as a peripheral vasodilator … Inositol Niacinate …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
G Benzi, E Arrigoni, F Dagani, F Marzatico… - Biochemical …, 1979 - Elsevier
… Treatment with inositol niacinate and UDP-glucose did not cause any changes in the enzymatic … dehydrogenase in the homogenate in toto which was stimulated by inositol niacinate. …
Number of citations: 26 www.sciencedirect.com
T Shimamoto - Atherosclerosis IV: Proceedings of the Fourth …, 1977 - Springer
… 36 (48.6%) cases of the inositol niacinate group. A statistically … inositol niacinate group (P = 0.0006) (Table 2). It is worthwhile to note the marked vasodilative effect of inositol niacinate, …
Number of citations: 0 link.springer.com
AS Boyd - Journal of the American Academy of Dermatology, 2007 - jaad.org
… Anecdotal reports of beneficial therapies include perilesional heparin, stanozolol, inositol niacinate, nicofuranose, ticlopidine, pentoxifylline, infliximab, niacinamide, systemic …
Number of citations: 14 www.jaad.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。